2,4-Dichloro-3-ethylphenol
Overview
Description
Phenol, 2,4-dichloro-3-ethyl- is a chlorinated derivative of phenol with the molecular formula C8H8Cl2O It is a white solid that is mildly acidic and is used in various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,4-dichloro-3-ethyl- can be synthesized through the chlorination of 3-ethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the phenol ring.
Industrial Production Methods
In industrial settings, the production of Phenol, 2,4-dichloro-3-ethyl- often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,4-dichloro-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the phenol ring, replacing the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dechlorinated phenols or partially chlorinated derivatives.
Substitution: Nitro, sulfonyl, or other substituted phenols.
Scientific Research Applications
Phenol, 2,4-dichloro-3-ethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of herbicides, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 2,4-dichloro-3-ethyl- exerts its effects involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity, leading to antimicrobial effects. The compound may also interact with specific molecular targets, such as proteins or nucleic acids, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-dichloro-: Another chlorinated phenol with similar properties but lacking the ethyl group.
Phenol, 2,6-dichloro-: Differently substituted chlorinated phenol with chlorine atoms at the 2 and 6 positions.
Phenol, 4-chloro-3-methyl-: A chlorinated phenol with a methyl group instead of an ethyl group.
Uniqueness
Phenol, 2,4-dichloro-3-ethyl- is unique due to the presence of both chlorine atoms and an ethyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interactions with other molecules and its overall properties, making it distinct from other chlorinated phenols.
Properties
IUPAC Name |
2,4-dichloro-3-ethylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-2-5-6(9)3-4-7(11)8(5)10/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHWRJWKQDWKDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074121 | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121518-45-4, 113220-57-8 | |
Record name | 2,4-Dichloro-3-ethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121518-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113220578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121518454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.